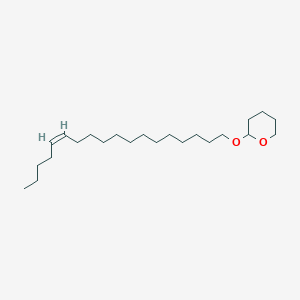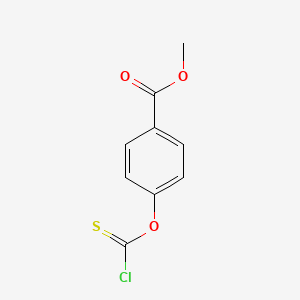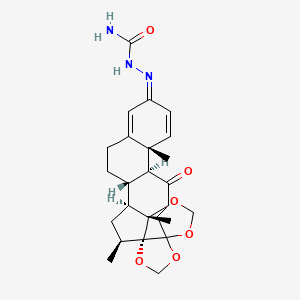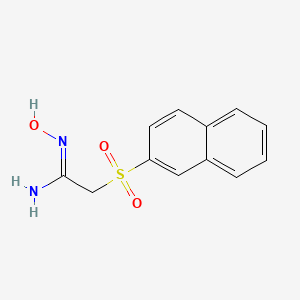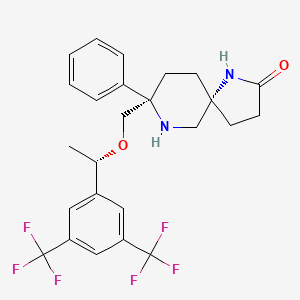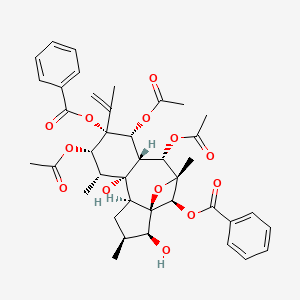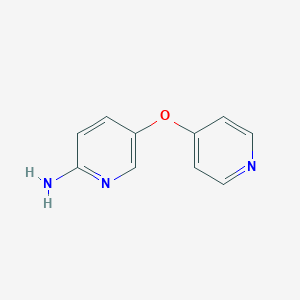
5-(Pyridin-4-yloxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-4-yloxy)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an amino group at the 2-position and a pyridin-4-yloxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yloxy)pyridin-2-amine typically involves the following steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate a cyano intermediate.
Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Pyridin-4-yloxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.
Reduction: Sodium and ammonium chloride in ethanol are commonly used for reduction.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Cyano and other substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-4-yloxy)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a mitochondrial complex I electron transport inhibitor, which could be useful in developing new fungicides and other pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(Pyridin-4-yloxy)pyridin-2-amine involves its interaction with mitochondrial complex I, inhibiting electron transport. This inhibition disrupts the production of ATP, leading to cellular energy deficits and potential cell death. This mechanism is particularly useful in developing fungicides and other antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Pyrimidinamine Derivatives: These compounds also act as mitochondrial complex I inhibitors and have similar biological activities.
Pyridine Derivatives: Compounds such as pyridin-2-yl and pyridin-3-yl derivatives share structural similarities and exhibit comparable chemical reactivity.
Uniqueness: 5-(Pyridin-4-yloxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
5-pyridin-4-yloxypyridin-2-amine |
InChI |
InChI=1S/C10H9N3O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-7H,(H2,11,13) |
InChI-Schlüssel |
IIUQKQKJGHCOOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OC2=CC=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




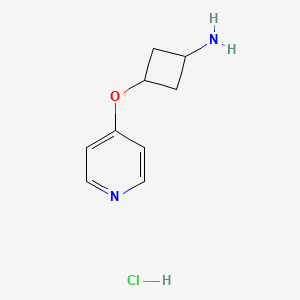
![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
